N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, an oxadiazole ring, and a dioxolo moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Dioxolo Moiety: This step may involve the use of dioxolane derivatives in the presence of catalysts to form the dioxolo ring.
Final Coupling: The final step involves coupling the synthesized intermediates with N-(3-chloro-2-methylphenyl)acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Phenolic derivatives, oxadiazole N-oxides.
Reduction Products: Amino derivatives, reduced quinazolinone derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural complexity suggests it might interact with multiple biological targets, making it a candidate for drug discovery and development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydroquinazolin-5(6H)-yl)acetamide: Lacks the dioxolo moiety.
N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the dioxolo moiety and the specific arrangement of functional groups in N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide makes it unique. This structural uniqueness could confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C27H20ClN5O6 |
---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C27H20ClN5O6/c1-15-18(28)8-5-9-19(15)29-23(34)12-32-20-11-22-21(37-14-38-22)10-17(20)26(35)33(27(32)36)13-24-30-25(31-39-24)16-6-3-2-4-7-16/h2-11H,12-14H2,1H3,(H,29,34) |
InChI Key |
OMLRNWOGRXRENW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Origin of Product |
United States |
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